3-(1-Methylpiperidin-4-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methylpiperidin-4-yl)morpholine is a heterocyclic organic compound that features both a piperidine and a morpholine ring. The compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylpiperidin-4-yl)morpholine typically involves the reaction of 1-methylpiperidin-4-one with morpholine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylpiperidin-4-yl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the nitrogen atoms in the piperidine and morpholine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Triethylamine as a base in dichloromethane solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield secondary amines.
Scientific Research Applications
3-(1-Methylpiperidin-4-yl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Methylpiperidin-4-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperidin-1-yl-1,3,5-triazine: Shares a similar piperidine ring structure.
Morpholin-4-yl-1,3,5-triazine: Contains a morpholine ring similar to 3-(1-Methylpiperidin-4-yl)morpholine.
Uniqueness
This compound is unique due to its dual ring structure, which combines the properties of both piperidine and morpholine. This duality enhances its versatility in chemical reactions and potential pharmacological applications .
Properties
Molecular Formula |
C10H20N2O |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
3-(1-methylpiperidin-4-yl)morpholine |
InChI |
InChI=1S/C10H20N2O/c1-12-5-2-9(3-6-12)10-8-13-7-4-11-10/h9-11H,2-8H2,1H3 |
InChI Key |
MHOSMKZKMKYOGU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2COCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.